molecular formula C20H21N5O B2519898 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 1798406-38-8

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide

Cat. No. B2519898
CAS RN: 1798406-38-8
M. Wt: 347.422
InChI Key: HLUROEMPTXXTSI-VOTSOKGWSA-N
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Description

The compound "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide" is a chemical entity that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss analogs and derivatives of cinnamamide, which share a common cinnamamide moiety. These compounds have been studied for their potential antitubercular, anti-inflammatory, analgesic, and anti-ischemic activities .

Synthesis Analysis

The synthesis of cinnamamide derivatives typically involves a molecular hybridization approach, where different functional groups are introduced to modify the physicochemical properties and to enhance the pharmacokinetic and pharmacodynamic profiles. For instance, the analogs of N-[4-(piperazin-1-yl)phenyl]cinnamamide were synthesized by linking part C of the molecule through amide and carbamate functionalities . Similarly, 1-methyl-4-(N-aroyl)-piperidinamides were synthesized to evaluate their structure-activity relationship, which is crucial for understanding the chemical behavior of such compounds .

Molecular Structure Analysis

The molecular structure of cinnamamide derivatives is crucial in determining their biological activity. For example, the crystal structures of two cinnamide derivatives were studied using single-crystal X-ray diffraction, revealing that they crystallize in the monoclinic system with distinct polymeric and layered structures . These structural analyses, including IR spectra, High-resolution mass spectra, 1H NMR spectra, and 13C NMR spectra, provide insights into the molecular conformation and the potential interaction sites for biological activity .

Chemical Reactions Analysis

The chemical reactions involving cinnamamide derivatives are not explicitly detailed in the provided papers. However, the synthesis and modification of these compounds suggest that they can undergo various chemical reactions to introduce different substituents, which can significantly affect their biological activities. The presence of amide and carbamate functionalities indicates that these compounds can participate in reactions typical for these functional groups, such as hydrolysis or nucleophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamamide derivatives are influenced by the substituents attached to the core structure. The papers suggest that systematic modifications around part C of the molecule can improve the physicochemical properties, which in turn govern the antitubercular activity of the compounds . The introduction of non-aromatic derivatives aims to gain a more exhaustive knowledge of the structure-activity relationship, which is directly related to the physical and chemical properties of these compounds . Additionally, the Hirshfeld surface analysis of the crystal structures provides information on intermolecular interactions, which are essential for understanding the physical properties such as solubility and stability .

Scientific Research Applications

Structural Determination and Molecular Analysis

The crystal structure determination of cinnamoyl piperidide derivatives, including compounds similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide, has been crucial in understanding their molecular geometry and potential applications in medicinal chemistry. For instance, the structural analysis of 3,4-methylenedioxy-cinnamoyl piperidide has provided insights into the orthogonal system and the significance of structural determinations of cinnamamides in clinical applications such as antiepileptic remedies (Lin & Shen, 1982).

Neuroinflammation and PET Imaging

Research on PET imaging targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with radiotracers like [11C]CPPC, which shares structural similarities with N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide, underscores the compound's potential for noninvasive imaging of neuroinflammation. This application is significant for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapies (Horti et al., 2019).

Antitubercular Activity

The design and synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, closely related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide, have shown promising antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antitubercular agents (Patel & Telvekar, 2014).

Anticonvulsive and Antinociceptive Properties

Cinnamoylpiperazine derivatives have been synthesized and evaluated as potential antinociceptive and anticonvulsive agents. Studies on compounds with structural features similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide have demonstrated significant activities in various models of pain and seizures, suggesting their utility in treating neuropathic pain and epilepsy (Prasanthi et al., 2018).

Drug Development from Folk Medicine

Research into the modification of piperine to N-(3,4-methylenedioxy-cinnamoyl)-piperidine, a clinical antiepileptic drug, based on traditional Chinese medicine practices, illustrates the drug development potential of cinnamamide derivatives. These studies offer insights into the anticonvulsant activity improvements and receptor binding modes, which could inform the development of new therapeutic agents (Li & Wang, 1995).

properties

IUPAC Name

(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c21-14-18-20(23-11-10-22-18)25-12-8-17(9-13-25)15-24-19(26)7-6-16-4-2-1-3-5-16/h1-7,10-11,17H,8-9,12-13,15H2,(H,24,26)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUROEMPTXXTSI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide

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